- Reactions of 2-allylthiobenzimidazole, -oxazole, -thiazole, and the isomeric thiones with dichlorocarbene, Chemistry of Heterocyclic Compounds (New York(Translation of Khimiya Geterotsiklicheskikh Soedinenii, 2000, 36(2), 201-206

Cas no 95-16-9 (Benzothiazole)

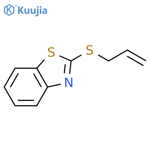

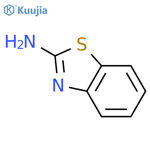

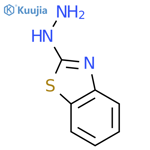

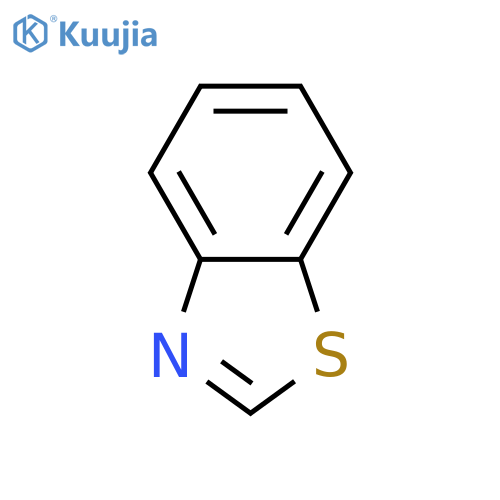

Benzothiazole structure

商品名:Benzothiazole

Benzothiazole 化学的及び物理的性質

名前と識別子

-

- Benzo[d]thiazole

- 1,3-BENZOTHIAZOLE

- FEMA NUMBER 3256

- FEMA 3256

- BENZOTHIAZOLE

- 1-Thia-3-azaindene

- Benzosulfonazole

- Benzothiazol

- (methylthio)benzothiazole

- benzo[d][1,3]thiazole

- benzthiazole

- USAF EK-4812

- Vangard BT

- NSC 8040

- Benzothiazole

-

- MDL: MFCD00005775

- インチ: 1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H

- InChIKey: IOJUPLGTWVMSFF-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=CC=2)SC=1

- BRN: 109468

計算された属性

- せいみつぶんしりょう: 135.01400

- どういたいしつりょう: 135.014

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 41.1A^2

じっけんとくせい

- 色と性状: 黄色の液体。キノリンのようなにおい。水蒸気とともに揮発することができます。

- 密度みつど: 1.238 g/mL at 25 °C(lit.)

- ゆうかいてん: 2 °C (lit.)

- ふってん: 231 °C(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.642(lit.)

- ようかいど: 3g/l

- すいようせい: びようようせい

- あんていせい: Stable - regarded as highly persistent in the environment. Incompatible with strong oxidizing agents. Combustion products: nitrogen oxides, carbon monoxide, carbon dioxide, sulphur oxides.

- PSA: 41.13000

- LogP: 2.29630

- FEMA: 3256

- じょうきあつ: 34 mmHg ( 131 °C)

- マーカー: 1107

- ようかいせい: エタノールや二硫化炭素に溶けやすく、水に微溶解する。中性反応を持つ。

- かんど: 光に敏感

Benzothiazole セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P301+P310-P305+P351+P338-P312

- 危険物輸送番号:2810

- WGKドイツ:2

- 危険カテゴリコード: 20-24-25-36

- セキュリティの説明: S23-S26-S36-S36/37

- RTECS番号:DL0875000

-

危険物標識:

- 包装グループ:III

- どくせい:LD50 i.v. in mice: 95±3 mg/kg (Domino)

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature(BD115905)

- 包装等級:III

- セキュリティ用語:6.1

- TSCA:Yes

- 危険レベル:6.1

- リスク用語:R20/21/22

- 爆発限界値(explosive limit):0.9-8.2%(V)

Benzothiazole 税関データ

- 税関コード:2934200090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0001-2268-0.25g |

"1,3-benzothiazole" |

95-16-9 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| Fluorochem | 093451-25g |

Benzo[d]thiazole |

95-16-9 | 95% | 25g |

£13.00 | 2022-03-01 | |

| Fluorochem | 093451-100g |

Benzo[d]thiazole |

95-16-9 | 95% | 100g |

£34.00 | 2022-03-01 | |

| TRC | B206640-5g |

Benzothiazole |

95-16-9 | 5g |

$ 299.00 | 2023-04-19 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 61427-100MG |

Benzothiazole |

95-16-9 | 100mg |

¥897.04 | 2025-01-16 | ||

| TRC | B206640-2g |

Benzothiazole |

95-16-9 | 2g |

$ 164.00 | 2023-04-19 | ||

| TRC | B206640-1g |

Benzothiazole |

95-16-9 | 1g |

$ 110.00 | 2023-04-19 | ||

| Enamine | EN300-19148-5.0g |

1,3-benzothiazole |

95-16-9 | 97% | 5g |

$29.0 | 2023-05-03 | |

| Enamine | EN300-19148-25.0g |

1,3-benzothiazole |

95-16-9 | 97% | 25g |

$38.0 | 2023-05-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B104852-100g |

Benzothiazole |

95-16-9 | 96% | 100g |

¥41.90 | 2023-09-04 |

Benzothiazole 合成方法

合成方法 1

はんのうじょうけん

1.1R:Bu4N+ •Br-

1.2R:NaOH, S:H2O

1.2R:NaOH, S:H2O

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Carbon dioxide , Pentylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dimethylformamide ; 24 h, 0.1 MPa, 120 °C

リファレンス

- Atmospheric CO2 promoted synthesis of N-containing heterocycles over B(C6F5)3 catalyst, New Journal of Chemistry, 2016, 40(10), 8282-8287

合成方法 3

合成方法 4

合成方法 6

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: 1,2-Dimethoxyethane ; 24 h, 90 °C

リファレンス

- Synthesis of O-ethyl thioformate: a useful reagent for the thioformylation of amines, Synlett, 2009, (19), 3139-3142

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Catalysts: Titania (nanoporous) ; 2 min, 90 °C

リファレンス

- Nanoporous TiO2 containing an ionic liquid bridge as an efficient and reusable catalyst for the synthesis of N,N'-diarylformamidines, benzoxazoles, benzothiazoles and benzimidazoles, New Journal of Chemistry, 2018, 42(8), 5742-5752

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen , Cesium fluoride Catalysts: Cobalt difluoride , Tris[2-(diphenylphosphino)ethyl]phosphine Solvents: Ethanol ; 24 h, 6 MPa, 140 °C

リファレンス

- Cobalt-catalyzed synthesis of N-containing heterocycles via cyclization of ortho-substituted anilines with CO2/H2, Green Chemistry, 2019, 21(7), 1695-1701

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Catalysts: 1798797-19-9 ; 5 min, 80 °C

リファレンス

- A Novel Ionic Liquid Based on Imidazolium Cation as an Efficient and Reusable Catalyst for the One-pot Synthesis of Benzoxazoles, Benzothiazoles, Benzimidazoles and 2-Arylsubstituted Benzimidazoles, Journal of the Chinese Chemical Society (Weinheim, 2015, 62(5), 412-419

合成方法 14

はんのうじょうけん

1.1 Reagents: Azidotrimethylsilane Catalysts: 1H-Imidazolium, 1-methyl-3-(3-sulfopropyl)-, 1,1,1-trifluoromethanesulfonate (1:… ; 15 min, 45 - 46 °C

リファレンス

- Building Heterocyclic Systems with RC(OR)2+ Carbocations in Recyclable Bronsted Acidic Ionic Liquids: Facile Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles, Benzazoles and Other Ring Systems with CH(OEt)3 and EtC(OEt)3 in [EtNH3][NO3] and [PMIM(SO3H)][OTf], European Journal of Organic Chemistry, 2011, (15), 2827-2835

合成方法 15

はんのうじょうけん

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) ; 15 min, rt

リファレンス

- Expeditious and efficient synthesis of benzoxazoles, benzothiazoles, benzimidazoles catalyzed by Ga(OTf)3 under solvent-free conditions, Chinese Journal of Chemistry, 2011, 29(8), 1739-1744

合成方法 16

はんのうじょうけん

1.1 Catalysts: Tetrafluoroboric acid (silica-supported) ; 45 min, rt

リファレンス

- Silica supported fluoroboric acid: an efficient and reusable heterogeneous catalyst for facile synthesis of 2-aliphatic benzothiazoles, benzoxazoles, benzimidazoles and imidazo[4,5-b]pyridines, Bulletin of the Korean Chemical Society, 2010, 31(6), 1719-1722

合成方法 17

はんのうじょうけん

1.1 Catalysts: Sulfuric acid (polyvinylpyrrolidone-supported) , Poly(vinylpyrrolidone) (sulfuric acid-modified) ; 1 min, 60 °C

リファレンス

- Application of [PVP-SO3H] HSO4 as an Efficient Polymeric-Based Solid Acid Catalyst in the Synthesis of Some Benzimidazole Derivatives, Organic Preparations and Procedures International, 2020, 52(4), 340-353

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Catalysts: N,N-Bis[3-(trimethoxysilyl)propyl]sulfamic acid (mesoporous silica-supported) ; 4 min, 80 °C

リファレンス

- Periodic Mesoporous Organosilica Containing Bridged N-Sulfonic Acid Groups: Promotion of the Synthesis of N,N'-Diarylformamidines, Benzoxazoles, Benzothiazoles and Benzimidazoles, ChemistrySelect, 2019, 4(27), 7968-7975

合成方法 20

はんのうじょうけん

1.1 Reagents: Triethoxysilane Catalysts: 1-Butyl-3-methylimidazolium acetate ; rt; 24 h, 0.5 MPa, 40 °C

リファレンス

- Ionic Liquid-Catalyzed C-S Bond Construction using CO2 as a C1 Building Block under Mild Conditions: A Metal-Free Route to Synthesis of Benzothiazoles, ACS Catalysis, 2015, 5(11), 6648-6652

合成方法 21

はんのうじょうけん

1.1 1 min, 60 °C

リファレンス

- Facile synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives catalyzed by sulfonated rice husk ash (RHA-SO3H) as an efficient solid acid catalyst, Research on Chemical Intermediates, 2015, 41(8), 5611-5619

Benzothiazole Raw materials

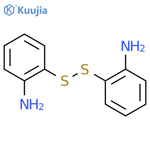

- 2,2'-Dithiodianiline

- Benzo[d]thiazol-2-amine

- Phenyl isothiocyanate

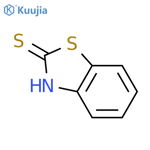

- 1,3-benzothiazole-2-thiol

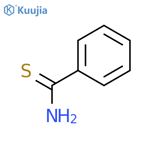

- benzenecarbothioamide

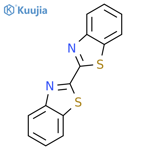

- 1,3-benzothiazol-2-ylhydrazine

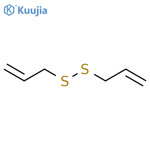

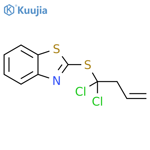

- Benzothiazole,2-(2-propen-1-ylthio)-

- Methanethioamide, N-(2-bromophenyl)-

Benzothiazole Preparation Products

Benzothiazole サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95-16-9)Benzothiazole

注文番号:LE9092

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:00

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95-16-9)Benzothiazole

注文番号:LE1528

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Benzothiazole 関連文献

-

Abhay Atmaram Upare,Pradip K. Gadekar,Kiran Jadhav,H. Sivaramakrishnan,Selvaraj Mohana Roopan RSC Adv. 2020 10 17427

-

Svetlana V. Amosova,Andrey S. Filippov,Nataliya A. Makhaeva,Alexander I. Albanov,Vladimir A. Potapov New J. Chem. 2019 43 11189

-

Pramod Kumar Sahu,Praveen Kumar Sahu,Raginee Jain,Ramjilal Yadav,Dau Dayal Agarwal Catal. Sci. Technol. 2012 2 2465

-

Pramod K. Sahu,Praveen K. Sahu,Sushil K. Gupta,Dau D. Agarwal Catal. Sci. Technol. 2013 3 1520

-

Pramod Kumar Sahu,Praveen Kumar Sahu,Dau Dayal Agarwal RSC Adv. 2013 3 9854

95-16-9 (Benzothiazole) 関連製品

- 288-94-8(Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution))

- 51-17-2(Benzimidazole)

- 95-14-7(1H-Benzotriazole)

- 91465-08-6(λ-Cyhalothrin)

- 273-70-1(Thiazolo[5,4-c]pyridine)

- 50-32-8(Benzo[a]pyrene)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

atkchemica

(CAS:95-16-9)Benzothiazole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-16-9)苯并噻唑

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ